molecular formula C12H15N3O3S B15281966 2-methyl-4-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl propyl ether

2-methyl-4-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl propyl ether

Cat. No.: B15281966
M. Wt: 281.33 g/mol
InChI Key: VDQHWDGWACQATI-UHFFFAOYSA-N
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Description

2-methyl-4-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl propyl ether is a compound that features a triazole ring, a sulfonyl group, and a phenyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl propyl ether typically involves the formation of the triazole ring followed by the introduction of the sulfonyl and ether groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. Subsequent sulfonylation and etherification steps are carried out using reagents such as sulfonyl chlorides and alkyl halides under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl propyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-4-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl propyl ether is unique due to its specific combination of a triazole ring, sulfonyl group, and phenyl ether moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H15N3O3S

Molecular Weight

281.33 g/mol

IUPAC Name

1-(3-methyl-4-propoxyphenyl)sulfonyl-1,2,4-triazole

InChI

InChI=1S/C12H15N3O3S/c1-3-6-18-12-5-4-11(7-10(12)2)19(16,17)15-9-13-8-14-15/h4-5,7-9H,3,6H2,1-2H3

InChI Key

VDQHWDGWACQATI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=NC=N2)C

Origin of Product

United States

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